Technical Guide: Chemical Properties of 2-(Pyrrolidin-1-yl)acetohydrazide
Technical Guide: Chemical Properties of 2-(Pyrrolidin-1-yl)acetohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2-(Pyrrolidin-1-yl)acetohydrazide. This compound serves as a valuable intermediate in organic synthesis, particularly for the development of novel therapeutic agents. Its structure, incorporating both a pyrrolidine ring and a hydrazide functional group, makes it a versatile scaffold for creating diverse molecular architectures with potential biological activities. This document covers its synthesis, physicochemical properties, spectral characteristics, and potential applications in drug discovery, with a focus on its role as a precursor to compounds with antimicrobial and antifungal properties.
Introduction
2-(Pyrrolidin-1-yl)acetohydrazide is a bifunctional organic molecule that has garnered interest in medicinal chemistry. The pyrrolidine moiety is a common structural motif in many biologically active compounds and approved drugs, contributing to favorable pharmacokinetic properties. The hydrazide group is a reactive functional group that can be readily converted into a variety of heterocyclic systems or used as a linker in the design of bioactive conjugates. Derivatives of 2-(Pyrrolidin-1-yl)acetohydrazide have been investigated for their potential as antimicrobial and antifungal agents[1][2]. This guide aims to provide a detailed technical resource for researchers working with this compound.
Physicochemical Properties
The fundamental physicochemical properties of 2-(Pyrrolidin-1-yl)acetohydrazide are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.
| Property | Value | Reference |
| CAS Number | 7171-96-2 | [1] |
| Molecular Formula | C₆H₁₃N₃O | [1] |
| Molecular Weight | 143.19 g/mol | [1] |
| Appearance | Expected to be a solid | |
| Solubility | Expected to be soluble in water and polar organic solvents | |
| Storage | Room temperature, light-proof, inert gas |
Synthesis
A plausible and common synthetic route to 2-(Pyrrolidin-1-yl)acetohydrazide involves a two-step process starting from readily available commercial reagents. The general workflow for this synthesis is depicted below.
Experimental Protocol
Step 1: Synthesis of Ethyl 2-(pyrrolidin-1-yl)acetate
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To a solution of pyrrolidine (1.0 eq) and triethylamine (1.2 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), cooled to 0 °C in an ice bath, add ethyl chloroacetate (1.1 eq) dropwise.
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Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
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Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(pyrrolidin-1-yl)acetate.
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Purify the crude product by vacuum distillation or column chromatography on silica gel.
Step 2: Synthesis of 2-(Pyrrolidin-1-yl)acetohydrazide
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Dissolve ethyl 2-(pyrrolidin-1-yl)acetate (1.0 eq) in ethanol.
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Add hydrazine hydrate (3.0-5.0 eq) to the solution.
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Reflux the reaction mixture for 4-8 hours.
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Monitor the reaction by TLC.
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After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.
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Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 2-(Pyrrolidin-1-yl)acetohydrazide.
Spectral Data (Predicted)
NMR Spectroscopy
| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | Integration | Assignment |
| ¹³C NMR (Predicted) | δ (ppm) | Assignment | ||
| 1.8-2.0 | m | 4H | CH₂ (pyrrolidine) | |
| 2.6-2.8 | t | 4H | N-CH₂ (pyrrolidine) | |
| 3.1-3.3 | s | 2H | N-CH₂-C=O | |
| 4.2-4.4 | br s | 2H | -NH₂ | |
| 8.9-9.1 | br s | 1H | -C(=O)NH- | |
| 23-25 | CH₂ (pyrrolidine) | |||
| 53-55 | N-CH₂ (pyrrolidine) | |||
| 59-61 | N-CH₂-C=O | |||
| 169-171 | C=O |
IR Spectroscopy and Mass Spectrometry
| IR (Predicted) | Wavenumber (cm⁻¹) | Functional Group |
| Mass Spec (Predicted) | m/z | Fragment Ion |
| 3300-3400 | N-H stretch (NH₂) | |
| 3150-3250 | N-H stretch (amide) | |
| 2850-2960 | C-H stretch (alkane) | |
| 1640-1680 | C=O stretch (amide) | |
| 1520-1560 | N-H bend | |
| 143.11 [M]⁺ | Molecular ion | |
| 112.09 | [M - NHNH₂]⁺ | |
| 84.08 | [M - C(=O)NHNH₂]⁺ | |
| 70.08 | [Pyrrolidine]⁺ |
Reactivity and Biological Potential
The chemical reactivity of 2-(Pyrrolidin-1-yl)acetohydrazide is primarily dictated by the nucleophilic nature of the terminal -NH₂ group of the hydrazide moiety. This group can readily react with electrophiles such as aldehydes, ketones, and acyl chlorides to form hydrazones and diacylhydrazines, respectively. This reactivity is the foundation for its use as a building block in the synthesis of more complex molecules, including various heterocyclic systems.
The presence of the pyrrolidine ring and the hydrazide group suggests that derivatives of this compound may exhibit biological activity. Indeed, many hydrazide-containing compounds have been reported to possess a wide range of biological properties, including antimicrobial, antifungal, and antitubercular activities[1]. The pyrrolidine scaffold is also a key component of many pharmaceuticals, often enhancing their pharmacological and pharmacokinetic profiles. Therefore, 2-(Pyrrolidin-1-yl)acetohydrazide is a promising starting material for the discovery of new drug candidates.
Hypothetical Signaling Pathway Modulation
Given that derivatives of similar heterocyclic compounds have been shown to act as enzyme inhibitors, a hypothetical mechanism of action for a bioactive derivative of 2-(Pyrrolidin-1-yl)acetohydrazide could involve the inhibition of a key microbial enzyme. The diagram below illustrates a hypothetical signaling pathway where a derivative of this compound could interfere with a bacterial process.
Conclusion
2-(Pyrrolidin-1-yl)acetohydrazide is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis and the reactivity of its hydrazide functional group make it an attractive starting point for the creation of diverse chemical libraries. The known biological activities of related compounds, particularly in the antimicrobial and antifungal arenas, underscore the potential of its derivatives as novel therapeutic agents. This technical guide provides a foundational resource for researchers to facilitate the exploration and utilization of this promising molecule. Further experimental validation of the predicted properties and biological activities is warranted.
